N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a quinoline ring, a sulfamoyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the sulfamoyl group and the acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-{[6-(methylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
- N-(2,3-dimethylphenyl)-2-{[6-(ethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide may exhibit unique properties due to the presence of the dimethylsulfamoyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C22H25N3O3S2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-7-6-8-19(16(14)3)23-21(26)13-29-22-11-15(2)18-12-17(9-10-20(18)24-22)30(27,28)25(4)5/h6-12H,13H2,1-5H3,(H,23,26) |
InChI Key |
QNMMSQMZEFAMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N(C)C)C(=C2)C)C |
Origin of Product |
United States |
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